![molecular formula C16H16O3 B1360730 2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid CAS No. 854904-16-8](/img/structure/B1360730.png)
2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid
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Overview
Description
2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a naphthyl group attached to a butyric acid backbone, with two methyl groups at the 2-position and a ketone group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid typically involves the reaction of 1-naphthylacetic acid with acetone in the presence of a strong base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: this compound can be converted to this compound.
Reduction: The reduction of the ketone group yields 2,2-Dimethyl-4-(1-naphthyl)-4-hydroxybutyric acid.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the naphthyl ring.
Scientific Research Applications
2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the ketone and carboxylic acid groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-4-phenyl-4-oxobutyric acid
- 2,2-Dimethyl-4-(2-naphthyl)-4-oxobutyric acid
- 2,2-Dimethyl-4-(3-naphthyl)-4-oxobutyric acid
Uniqueness
2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid is unique due to the specific positioning of the naphthyl group, which influences its chemical reactivity and biological activity. The presence of the naphthyl group at the 1-position enhances its ability to participate in π-π interactions and increases its hydrophobicity, which can affect its solubility and distribution in biological systems.
Biological Activity
2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid is a compound of significant interest in the fields of organic chemistry and medicinal research. Its unique structural features, particularly the presence of the naphthyl group, contribute to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and industry.
- Chemical Formula : C15H16O3
- Molecular Weight : 244.29 g/mol
- Structure : The compound features a ketone and a carboxylic acid functional group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves an aldol condensation reaction between 1-naphthylacetic acid and acetone in the presence of strong bases like sodium hydroxide. The reaction conditions usually require heating to temperatures between 60-80°C with ethanol or methanol as solvents .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The naphthyl group facilitates π-π stacking interactions with aromatic residues in proteins, while the ketone and carboxylic acid groups can form hydrogen bonds with amino acids. These interactions can modulate enzyme activities and receptor functions, leading to various pharmacological effects .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms such as:
- Inducing apoptosis in cancer cells.
- Inhibiting cell cycle progression.
- Modulating signaling pathways related to cancer growth .
A notable case study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo. This suggests potential applications in treating inflammatory diseases such as arthritis .
Enzyme Inhibition Studies
The compound serves as a probe for studying enzyme-substrate interactions. It has been found to inhibit specific metabolic enzymes, which could lead to therapeutic applications in metabolic disorders .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
2,2-Dimethyl-4-(2-naphthyl)-4-oxobutyric acid | Similar structure | Antimicrobial, anticancer properties |
2,2-Dimethyl-4-phenyl-4-oxobutyric acid | Phenyl instead of naphthyl | Anticancer activity |
2,2-Dimethyl-4-(3-naphthyl)-4-oxobutyric acid | Different naphthyl position | Varies; less studied |
The positioning of the naphthyl group significantly influences the reactivity and biological activity of these compounds. For example, this compound exhibits unique hydrophobic interactions due to its specific structure .
Properties
IUPAC Name |
2,2-dimethyl-4-naphthalen-1-yl-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-16(2,15(18)19)10-14(17)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,10H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFUPRNLZWUAAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC=CC2=CC=CC=C21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645494 |
Source
|
Record name | 2,2-Dimethyl-4-(naphthalen-1-yl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854904-16-8 |
Source
|
Record name | 2,2-Dimethyl-4-(naphthalen-1-yl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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